1H-Pyrazolo[3,4-b]pyridin-4-amine
Overview
Description
1H-Pyrazolo[3,4-b]pyridin-4-amine is a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Synthesis Analysis
The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported within the period from 2017 to 2021 . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-b]pyridin-4-amine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .Scientific Research Applications
1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have been studied for their potential biomedical applications . For example, derivatives of pyrazolo[3,4-b]pyridine have been found to possess a wide range of pharmacological properties and have been part of anxiolytic drugs .
Another application is in the field of dyslipidemia treatment. 1H-pyrazolo-[3,4-b]pyridine has been used as a skeleton of PPARα agonists, which are ligand-dependent transcriptional factors involved in lipid and glucose metabolism, adipogenesis, and inflammation .
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Antiviral and Antibacterial Properties : Several pyrazolo[3,4-b]pyridine-based derivatives that bear diverse substitutions were reported to exhibit potent antiviral and antibacterial properties .
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Enzyme Inhibition : These compounds have been used to inhibit important enzymes, such as phosphodiesterase-4 , or neutrophil elastase .
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Ligands for Receptors : They have also been used as ligands for A1-adenosine or prostaglandin E2 receptor 1 .
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Antimicrobial Properties : Pyrazolo[3,4-b]pyridine and its derivatives are known to possess a broad range of biological activities, including antimicrobial properties .
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Anti-inflammatory Properties : These compounds have also been studied for their anti-inflammatory properties .
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Cancer Treatment : Some derivatives of 1H-Pyrazolo[3,4-b]pyridin-4-amine have been studied for their potential use in cancer treatment. These compounds can inhibit certain enzymes that are overexpressed in cancer cells, thereby slowing down their growth and proliferation .
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Neurological Disorders : Due to their structural similarity to purine bases, these compounds can interact with various receptors in the nervous system. This makes them potential candidates for the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .
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Cardiovascular Diseases : Some 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives have been found to have vasodilatory effects, which can be beneficial in the treatment of cardiovascular diseases such as hypertension .
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Metabolic Disorders : These compounds can also interact with various enzymes and receptors involved in metabolism. Therefore, they could potentially be used in the treatment of metabolic disorders such as diabetes and obesity .
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Infectious Diseases : Some derivatives of 1H-Pyrazolo[3,4-b]pyridin-4-amine have been found to have antimicrobial and antiviral properties, making them potential candidates for the development of new antibiotics and antiviral drugs .
Safety And Hazards
properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGKJJGNQJKPFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1N)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309984 | |
Record name | 1H-Pyrazolo[3,4-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00309984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-b]pyridin-4-amine | |
CAS RN |
49834-62-0 | |
Record name | 1H-Pyrazolo[3,4-b]pyridin-4-amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrazolo[3,4-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00309984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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